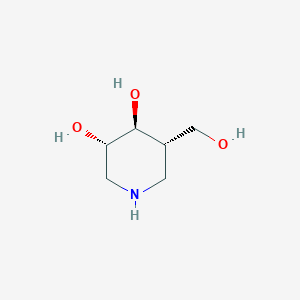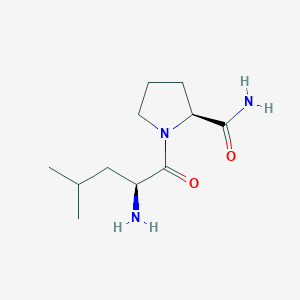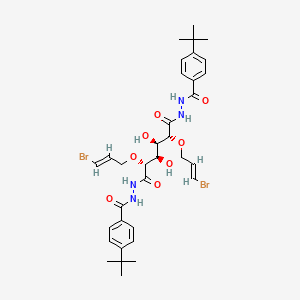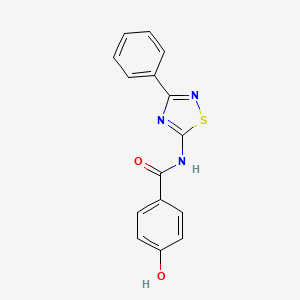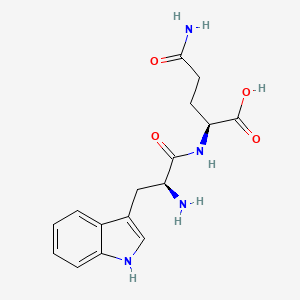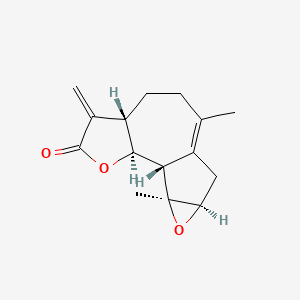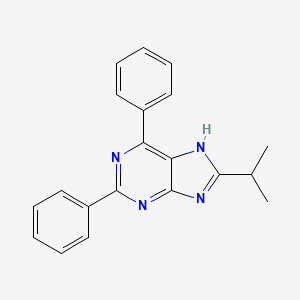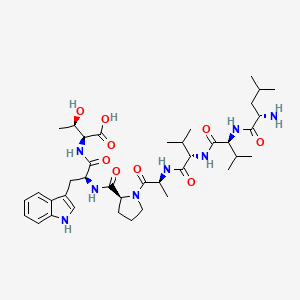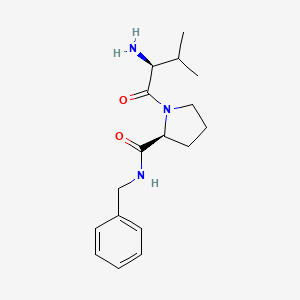
L-valyl-L-proline benzylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-valyl-L-proline benzylamide is a synthetic compound that belongs to the class of dipeptides. It is composed of the amino acids L-valine and L-proline, linked to a benzylamide group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biotechnology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-valyl-L-proline benzylamide typically involves the coupling of L-valine and L-proline, followed by the introduction of the benzylamide group. One common method involves the use of triphosgene, diphosgene, or phosgene as reagents in anhydrous solvents such as tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile. The reaction proceeds through the formation of L-proline carbamyl chloride, which is then condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride. Finally, ammonolysis is performed to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and reduced impurities. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure efficient production. The use of advanced purification techniques, such as crystallization and chromatography, helps achieve the desired purity levels for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-valyl-L-proline benzylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzylamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzylamide derivatives .
Wissenschaftliche Forschungsanwendungen
L-valyl-L-proline benzylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and protein-protein interactions.
Medicine: Research explores its potential therapeutic applications, including as an inhibitor of angiotensin-converting enzyme, which may have implications for treating hypertension.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of L-valyl-L-proline benzylamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit angiotensin-converting enzyme by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation and a reduction in blood pressure. The compound may also interact with other proteins and pathways, modulating various physiological processes .
Vergleich Mit ähnlichen Verbindungen
L-valyl-L-proline benzylamide can be compared with other similar compounds, such as:
L-valyl-L-proline: Lacks the benzylamide group but shares similar structural features.
L-isoleucyl-L-proline benzylamide: Contains isoleucine instead of valine, which may result in different biological activities.
L-proline benzylamide: Contains only L-proline linked to a benzylamide group, lacking the valine component.
The uniqueness of this compound lies in its specific combination of amino acids and the benzylamide group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H25N3O2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-amino-3-methylbutanoyl]-N-benzylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)15(18)17(22)20-10-6-9-14(20)16(21)19-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3,(H,19,21)/t14-,15-/m0/s1 |
InChI-Schlüssel |
LCASDNOITBVYIV-GJZGRUSLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


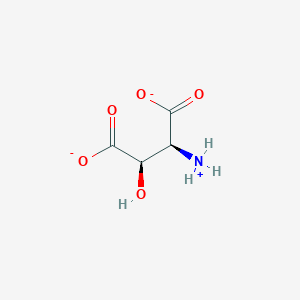
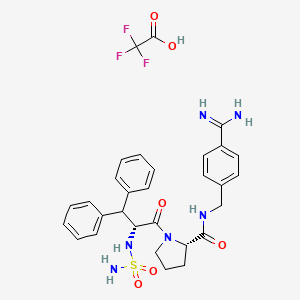
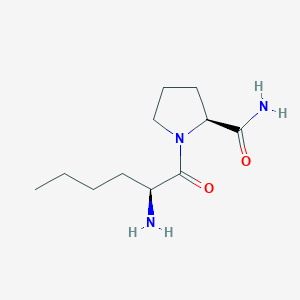

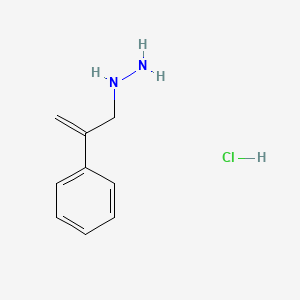
![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)
